molecular formula C16H19NO3 B5720205 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone

4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone

Cat. No. B5720205
M. Wt: 273.33 g/mol
InChI Key: LNWDCWXEMFGSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone, also known as EHQ, is a synthetic compound that has been extensively studied in scientific research. EHQ has shown promising results in various studies, making it a potential candidate for future research and development.

Mechanism of Action

The mechanism of action of 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone is not fully understood, but studies have shown that it acts as an inhibitor of various enzymes and pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the NF-kB pathway, a signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth. This compound has also been shown to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound has also shown promising results in various studies, making it a potential candidate for further research. One of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone. One potential direction is to study its effects in combination with other anticancer agents to enhance its efficacy. Another potential direction is to study its effects in different types of cancer to determine its potential as a broad-spectrum anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to design experiments to study its effects in more detail.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various studies. This compound has potential applications in cancer research and as an anti-inflammatory agent. This compound has various biochemical and physiological effects, including the induction of apoptosis and the inhibition of angiogenesis. While there are limitations to using this compound in lab experiments, its potential as a candidate for further research makes it an exciting area of study.

Synthesis Methods

4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone can be synthesized through a multistep reaction process. The first step involves the condensation of an ethyl acetoacetate with 2-methyl-3-aminoquinoline to form an intermediate compound. This intermediate compound is then reacted with butanone to yield this compound.

Scientific Research Applications

4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its use in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has also shown potential as an anti-inflammatory agent and has been studied for its use in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

6-ethoxy-2-methyl-3-(3-oxobutyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-4-20-12-6-8-15-14(9-12)16(19)13(11(3)17-15)7-5-10(2)18/h6,8-9H,4-5,7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWDCWXEMFGSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C(C2=O)CCC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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